1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine - 1021213-39-7

1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Catalog Number: EVT-3339344
CAS Number: 1021213-39-7
Molecular Formula: C21H22BrN3O4S
Molecular Weight: 492.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Drug discovery: Analogs of this compound could be explored for potential activity against a range of targets relevant to diseases like cancer, inflammation, and bacterial or viral infections. [, ]
  • Chemical biology: The compound could be used as a tool compound for studying biological pathways or as a starting point for the development of chemical probes. [, ]
  • Material science: The unique combination of functional groups in this molecule may have interesting properties for material science applications, for example, as components of polymers or functional materials. []
Synthesis Analysis
  • Step 1: Formation of the 1,2,4-oxadiazole ring by reacting 4-ethoxybenzohydrazide with an appropriate reagent like triethyl orthoformate. [, ]
  • Step 2: Introduction of the piperidine moiety through alkylation of the 1,2,4-oxadiazole with a suitably protected 4-piperidone derivative. [, ]
  • Step 3: Deprotection of the piperidine nitrogen followed by sulfonylation with 4-bromobenzenesulfonyl chloride. [, ]
Molecular Structure Analysis
  • Sulfonamide group: This group is known to form hydrogen bonds and engage in various intermolecular interactions. [, ]
  • 1,2,4-oxadiazole ring: This aromatic heterocycle can participate in pi-stacking interactions and contribute to the molecule's overall planarity. [, ]
  • Piperidine ring: This six-membered heterocycle provides flexibility to the molecule and can adopt different conformations. [, ]
  • Bromine and ethoxy substituents: These substituents can influence the electronic properties and lipophilicity of the molecule. [, ]
Chemical Reactions Analysis
  • Nucleophilic substitution: The bromine atom could be replaced by other nucleophiles, allowing for the introduction of diverse functional groups. [, ]
  • Reduction: The sulfonamide group could be reduced to the corresponding amine using appropriate reducing agents. [, ]
  • Hydrolysis: The oxadiazole ring could potentially be hydrolyzed under acidic or basic conditions, leading to ring opening and formation of new functional groups. [, ]
Mechanism of Action
  • Enzyme inhibition: The sulfonamide group could interact with active site residues of enzymes, potentially leading to inhibition of their activity. [, ]
  • Receptor binding: The molecule could bind to specific receptors, either activating or blocking their signaling pathways. [, ]
  • Interference with protein-protein interactions: The compound could disrupt interactions between proteins, potentially modulating cellular processes. [, ]
Applications
  • Drug discovery: Similar compounds containing oxadiazole and sulfonamide groups have shown promising activity against various biological targets, suggesting this compound could be explored for therapeutic potential. [, ]
  • Chemical biology: This compound could be used as a starting point for the development of chemical probes to investigate biological pathways or as a tool compound for studying protein-protein interactions. [, ]
  • Material science: The unique combination of functional groups in this molecule may lend itself to material science applications, for example, in the development of new polymers with enhanced properties. []

1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine

Compound Description: 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine is a compound synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole. Its crystal structure exhibits both intramolecular (C—H⋯N) and intermolecular (N—H⋯O and C—H⋯O) hydrogen bonds. []

Relevance: This compound shares the core structure of a 3-(4-bromophenyl)-1,2,4-oxadiazole with 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. The difference lies in the substitution on the 5-position of the oxadiazole ring. [] (https://www.semanticscholar.org/paper/e2397a153d7714b8317876c339be4da601b69826)

1-{4-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine

Compound Description: 1-{4-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine (compound 39 in the study) demonstrated high affinity for the σ1 receptor and selectivity over the σ2 receptor. It also showed limited activity towards other central nervous system neurotransmitter receptors and transporters linked to pain. This compound displayed dose-dependent efficacy in mitigating formalin-induced flinching and mechanical allodynia in rats with chronic constriction injury-induced neuropathy. []

Relevance: This compound belongs to the phenyl-1,2,4-oxadiazole class, similar to 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. Both compounds share the 1,2,4-oxadiazole ring with a phenyl substituent at the 3-position, but differ in the substituents on the phenyl ring and the 5-position of the oxadiazole. [] (https://www.semanticscholar.org/paper/44afc21fee43c7e85479b15d88b570d41b767146)

5-[1-(4-Chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol

Compound Description: This compound, also referred to as compound 5 in the study, serves as a key intermediate in the synthesis of N-substituted acetamide derivatives containing the azinane and 1,3,4-oxadiazole cores. These derivatives were evaluated for their antibacterial properties. []

Relevance: Although this compound contains a 1,3,4-oxadiazole ring instead of the 1,2,4-oxadiazole found in 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, it shares the common structural motif of a piperidine ring substituted with a (4-chlorophenyl)sulfonyl group. [] (https://www.semanticscholar.org/paper/5b4241828c346180df03da9bbfceb914002aa2b1)

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

Compound Description: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide, denoted as C22, was identified through computational methods as a potential anti-tuberculosis drug candidate. It exhibits inhibitory activity against InhA and EthR, enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. []

Relevance: This compound shares the core structure of a phenyl-1,2,4-oxadiazole with 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. Both possess a piperidine ring linked to the 5-position of the oxadiazole ring, although they differ in the substituents on the phenyl ring and the piperidine nitrogen. [] (https://www.semanticscholar.org/paper/184266d5ffcbcbecf337fea7dc3abfa77f0c4787)

(S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960)

Compound Description: (S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid, known as BMS-960, is a potent and selective S1P1 receptor agonist. []

Relevance: Although BMS-960 has a more complex structure, it shares the key feature of a phenyl-1,2,4-oxadiazole moiety with 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. Both compounds have a phenyl group attached to the 3-position of the oxadiazole ring. [] (https://www.semanticscholar.org/paper/e1889a5682c04a194af4b8a48f89642115c9d4a4)

3-Bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (6)

Compound Description: This compound, identified as 6 in the study, demonstrated insecticidal activity against Plutella xylostella and Spodoptera exigua. []

Relevance: This compound shares the common structural element of a substituted 1,3,4-oxadiazole ring with 5-[1-(4-Chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol. Both compounds utilize the 1,3,4-oxadiazole ring as a core scaffold for generating derivatives with potential biological activity. While the specific substitutions and linked structures differ from 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, the presence of the oxadiazole ring highlights a shared chemical class. [] (https://www.semanticscholar.org/paper/bee07cb4cfda285d765f8dc1e5451262f065ab00)

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone (51)

Compound Description: (5-Methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone, referred to as compound 51, is a potent dual orexin receptor antagonist (DORA) identified through drug development efforts. It demonstrates good brain penetration and in vivo efficacy in rats comparable to Suvorexant, a clinically approved DORA for treating insomnia. []

Relevance: This DORA contains a phenyl-1,2,4-oxadiazole moiety, making it structurally similar to 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. Both compounds feature a phenyl ring attached to the 3-position of the 1,2,4-oxadiazole ring. [] (https://www.semanticscholar.org/paper/0d3fdefc09ed43a91f201f9d9b7147cfa3c7687b)

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: 2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide, designated as compound 7, was identified as a small molecule inhibitor of HIV-1 assembly. It targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix protein. Mechanistic studies show that it directly binds to and acts through the HIV-1 matrix protein, competing with PI(4,5)P2 for binding and subsequently decreasing new virus production. Mutations within the PI(4,5)P2 binding site diminish the antiviral effect of this compound. Additionally, it displays broad neutralizing anti-HIV activity against various group M isolates. []

Relevance: This compound shares the phenyl-1,2,4-oxadiazole core with 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, though the 5-position of the oxadiazole ring is linked to a piperazine in this instance. [] (https://www.semanticscholar.org/paper/543a2006b9aa2effb0540c950e41114645aa3f6b)

1′-Methyl-5-[[2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro-spiro[furo[2,3-f]indole-3,4′-piperidine] (SB224289)

Compound Description: 1′-Methyl-5-[[2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro-spiro[furo[2,3-f]indole-3,4′-piperidine], also known as SB224289, functions as a potent 5-HT1B receptor antagonist and has been utilized in research investigating the interaction between 5-hydroxytryptamine (serotonin) receptors and the serotonin transporter in pulmonary arteries. [, , , , ] SB224289 was also found to act as a potent and selective 5-HT1B receptor antagonist with negative intrinsic activity. []

Relevance: This compound, while structurally different from 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, also contains a 1,2,4-oxadiazole ring as a key structural feature. [, , , , , ] (https://www.semanticscholar.org/paper/8310ae1305fc94c81659cacafa58c375ef23ea5b, https://www.semanticscholar.org/paper/af9160af508ed9e39470b6e19312ea7ecb6096e2, https://www.semanticscholar.org/paper/afea37252adda9534a68a49a6dd99d174fc9a2d3, https://www.semanticscholar.org/paper/99f84416ae0a8c0eab14ac7894c1313c2978c6c7, https://www.semanticscholar.org/paper/fa52a28f4ae84ce30ca3eb1d9bd4d38b6aacddc8, https://www.semanticscholar.org/paper/3c43e8c39a216405ad319409ce8990f17dae284c)

5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

Compound Description: 5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole, or C29, is another compound identified as a potential anti-tuberculosis drug candidate. Similar to C22, it was identified using computational tools and displays inhibitory activity against InhA and EthR, enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. []

Relevance: This compound, although not directly related to the structure of 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, was investigated for its anti-tuberculosis activity alongside C22, which shares a phenyl-1,2,4-oxadiazole core with the target compound. This highlights a shared research focus on identifying novel anti-tuberculosis compounds. [] (https://www.semanticscholar.org/paper/184266d5ffcbcbecf337fea7dc3abfa77f0c4787)

1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]piperidine (Pseudovardenafil)

Compound Description: 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]piperidine, also known as pseudovardenafil, was found as an undeclared ingredient in a dietary supplement. It is structurally analogous to vardenafil, a medication used to treat erectile dysfunction. The key difference lies in the substitution of a piperidine ring for the ethylpiperazine group found in vardenafil. []

Relevance: Although its structure differs significantly from 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, pseudovardenafil exhibits a sulfonyl-linked piperidine moiety, showcasing a similar structural motif to the target compound. [] (https://www.semanticscholar.org/paper/92debcf7b7f60e3e403d680ce3eee7e1ea1bb10e)

3,4-Dihydroxyapomorphine nitrate (Apomorphine)

Compound Description: 3,4-Dihydroxyapomorphine nitrate, commonly known as apomorphine, is a dopamine agonist used to treat Parkinson's disease. Its nitrate salt is particularly relevant in the context of hypotensive medicinal agents. []

Relevance: While structurally dissimilar to 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, apomorphine is mentioned as a nitrate salt alongside several other compounds, highlighting the use of nitrate salts in the pharmaceutical context. [] (https://www.semanticscholar.org/paper/c1ac61724b0a7e5d0b90ef24cfbf1a3470d08f3f)

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27)

Compound Description: 5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide, designated as peptidomimetic 27, was identified as a potential inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. []

Relevance: While not directly related to the structure of 1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, this peptidomimetic highlights the application of computational methods for drug discovery, similar to the identification of C22 and C29 as potential anti-tuberculosis agents. [] (https://www.semanticscholar.org/paper/3b85b9c3853f4e40a4030428e67fdddd0607e155)

Properties

CAS Number

1021213-39-7

Product Name

1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Molecular Formula

C21H22BrN3O4S

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C21H22BrN3O4S/c1-2-28-18-7-3-15(4-8-18)20-23-21(29-24-20)16-11-13-25(14-12-16)30(26,27)19-9-5-17(22)6-10-19/h3-10,16H,2,11-14H2,1H3

InChI Key

KBCRCNZERFXZIN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.